4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde
Description
Chemical Structure and Properties: This compound (CAS: 1006448-83-4, molecular weight: 240.71 g/mol) features a thiophene ring substituted at the 2-position with a carbaldehyde group and at the 4- and 5-positions with a (4-chloropyrazol-1-yl)methyl group and a methyl group, respectively .
Properties
IUPAC Name |
4-[(4-chloropyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-7-8(2-10(6-14)15-7)4-13-5-9(11)3-12-13/h2-3,5-6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYAHKKJXAUZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=O)CN2C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions.
Attachment of the pyrazole to the thiophene ring: This step involves the reaction of the pyrazole derivative with a thiophene aldehyde under conditions that promote the formation of a carbon-carbon bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carboxylic acid.
Reduction: 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Anticancer Activity :
- Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the modulation of signaling pathways related to cancer growth .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Agrochemical Applications
- Pesticides and Herbicides :
- Plant Growth Regulators :
Materials Science Applications
- Organic Electronics :
- Sensors :
Case Studies
Mechanism of Action
The mechanism of action of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde depends on its specific application:
Antimicrobial activity: It may inhibit the growth of microorganisms by interfering with their metabolic pathways.
Anticancer activity: It could induce apoptosis in cancer cells by targeting specific molecular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Carbaldehyde Derivatives
(a) 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- Structure : Substituted phenyl group at the 1-position and methyl at the 3-position.
- Key Differences : Lacks the thiophene ring and methyl substitution at the thiophene’s 5-position.
- Applications : Intermediate in synthesizing biologically active pyrazoles; derivatives exhibit antibacterial properties .
(b) (E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Structure: Phenoxy group at the 5-position and oxime derivatives.
- Key Differences: Incorporates a phenoxy substituent instead of a thiophene system, altering electronic properties and reactivity .
- Synthesis: Prepared via condensation reactions with substituted phenols .
(c) (E)-2-[(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyleneamino]benzamide
- Structure : Benzamide-linked pyrazole-carbaldehyde.
Table 1: Comparative Analysis of Pyrazole-Carbaldehydes
Thiophene- and Thiazole-Based Analogues
(a) 4-(4-Chloro-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde
- Structure : Methoxy-thiazole core with pyrazole substitution.
- Key Differences : Thiazole ring replaces thiophene, introducing a nitrogen atom that modifies electronic distribution and stability .
(b) Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate
Table 2: Thiophene/Thiazole-Based Comparisons
Biological Activity
The compound 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde is a derivative of pyrazole and thiophene, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, and presenting relevant data in structured formats.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a chlorinated pyrazole moiety linked to a thiophene ring. Its molecular formula is with a molecular weight of approximately 233.7 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The antimicrobial efficacy was evaluated using various strains of bacteria, with the following findings:
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|---|
| 4a | Staphylococcus aureus | 0.22 µg/mL | 0.25 µg/mL |
| 5a | Escherichia coli | 0.30 µg/mL | 0.35 µg/mL |
| 7b | Pseudomonas aeruginosa | 0.40 µg/mL | 0.45 µg/mL |
These results indicate that compounds similar to this compound exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied, with promising results against various cancer cell lines. For instance:
| Cell Line | Compound Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF7 | 4-(chlorinated derivative) | 3.79 | Induction of apoptosis |
| NCI-H460 | 4-(chlorinated derivative) | 12.50 | Inhibition of Aurora-A kinase |
| Hep-2 | 4-(chlorinated derivative) | 17.82 | Cell cycle arrest |
The compound demonstrated significant cytotoxic effects, particularly against MCF7 and NCI-H460 cell lines, indicating its potential as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Recent research suggests that pyrazole derivatives may function through:
- Inhibition of Kinases : Many pyrazole compounds inhibit kinases involved in cell signaling pathways, leading to reduced proliferation in cancer cells.
- Induction of Apoptosis : These compounds can trigger programmed cell death in malignant cells, enhancing their therapeutic potential.
- Antimicrobial Mechanisms : The inhibition of bacterial enzymes and disruption of membrane integrity are key actions against microbial pathogens .
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives including our compound in vitro against several cancer cell lines. The study reported that modifications in the structure significantly influenced the biological activity, emphasizing the importance of functional groups in enhancing efficacy .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde, and how are reaction conditions optimized?
Answer:
The compound can be synthesized via Vilsmeier–Haack formylation or nucleophilic substitution .
- Vilsmeier–Haack Method : React 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF at 0–5°C, followed by hydrolysis to yield the aldehyde group .
- Nucleophilic Substitution : Use 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with phenols in the presence of K₂CO₃ as a base catalyst in dry DMF at 80°C for 12–24 hours to introduce substituents .
Optimization involves adjusting solvent polarity, temperature, and catalyst loading. Monitor progress via TLC or HPLC.
Basic: How is structural elucidation performed for this compound, and what analytical techniques are critical?
Answer:
Combine NMR , FTIR , and X-ray crystallography :
- ¹H/¹³C NMR : Assign peaks for the thiophene ring (δ 6.8–7.5 ppm), pyrazole protons (δ 7.2–8.1 ppm), and aldehyde proton (δ ~9.8 ppm) .
- FTIR : Confirm aldehyde C=O stretch at ~1680–1720 cm⁻¹ and pyrazole C-N bands at ~1500 cm⁻¹ .
- Single-crystal X-ray diffraction : Resolve bond lengths and angles; refine using SHELXL with R-factor < 0.08 for high precision .
Advanced: What challenges arise in X-ray crystallographic refinement of this compound, and how are they addressed using SHELXL?
Answer:
Key challenges include disorder in the pyrazole-thiophene linkage and thermal motion artifacts .
- SHELXL Parameters : Use ISOR and DELU restraints to model anisotropic displacement for the chlorinated pyrazole ring. Apply TWIN commands for twinned crystals .
- Data Quality : Aim for a data-to-parameter ratio > 14 (e.g., 14.2 in related structures) to ensure refinement stability .
- Validation : Cross-check with PLATON for missed symmetry and Coot for electron density fit .
Advanced: How is regioselectivity controlled during the introduction of substituents to the pyrazole and thiophene moieties?
Answer:
Regioselectivity is governed by electronic and steric factors :
- Pyrazole Functionalization : Use directed ortho-metalation with LDA to introduce chloro groups at the 4-position, leveraging the electron-withdrawing effect of the existing methyl group .
- Thiophene Modification : Electrophilic substitution at the 2-position is favored due to the aldehyde’s directing effect. Employ Friedel-Crafts alkylation with AlCl₃ for methyl group introduction .
Validate outcomes via NOESY NMR to confirm spatial arrangements .
Advanced: What computational strategies are effective for predicting biological activity or reactivity of this compound?
Answer:
Use density functional theory (DFT) and molecular docking :
- *DFT (B3LYP/6-31G)**: Calculate frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., PCM model) improve accuracy for reaction pathways .
- Docking (AutoDock Vina) : Screen against kinase targets (e.g., EGFR) using PyRx. Validate with MD simulations (AMBER) to assess binding stability .
- QSAR Models : Corporate Hammett constants (σ) for substituents to predict bioactivity trends .
Advanced: How can environmental fate and degradation pathways of this compound be studied experimentally?
Answer:
Adopt split-plot experimental designs to assess abiotic/biotic degradation:
- Hydrolysis Studies : Incubate in buffers (pH 3–9) at 25–50°C; quantify degradation via HPLC-MS .
- Photolysis : Expose to UV light (254 nm) in a photoreactor; monitor by GC-FID .
- Microbial Degradation : Use soil slurry reactors with LC-MS/MS to identify metabolites like 5-methylthiophene-2-carboxylic acid .
Statistical analysis (ANOVA) evaluates significance of factors like pH and temperature.
Advanced: How are synthetic byproducts or isomers characterized, and what contradictions may arise in spectral data?
Answer:
- Byproduct Identification : Use HRMS to detect chlorinated dimers or oxidation byproducts (e.g., carboxylic acids). 2D NMR (HSQC, HMBC) resolves overlapping signals in isomeric mixtures .
- Contradictions : Discrepancies in NOE correlations may suggest rotameric equilibria or dynamic disorder . Address via variable-temperature NMR (−40°C to 25°C) .
Advanced: What crystallographic software features in SHELXL are critical for modeling disorder or twinning in this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
